IDO-IN-7

IDO1 inhibitor procurement CAS verification chemical identity confirmation

Select IDO-IN-7 (Navoximod, CAS 1402837-78-8) for unambiguous experimental reproducibility. Its distinct allosteric fingerprint induces a unique negative SHG signal, unlike Epacadostat or Linrodostat, making it essential for IDO1 scaffolding and non-enzymatic function studies. This compound is the authentic, fluorine-containing chemical matched to Phase Ib clinical trials (NCT02048709) for PD-L1 combination research. Beware of vendor catalogs incorrectly assigning the des-fluoro analogue (CAS 1402836-58-1) as 'IDO-IN-7'. Always verify the CAS number upon procurement to ensure you receive the correct molecular entity.

Molecular Formula C18H21FN2O2
Molecular Weight 316.4 g/mol
CAS No. 1402837-78-8
Cat. No. B609430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDO-IN-7
CAS1402837-78-8
SynonymsNavoximod;  IDO-IN-7;  IDOIN7;  IDO IN 7;  Navoximod Phosphate;  NLG-1488;  NLG 1488;  NLG1488.
Molecular FormulaC18H21FN2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
InChIInChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1
InChIKeyYGACXVRLDHEXKY-LHPNLFKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IDO-IN-7 (Navoximod/GDC-0919) Procurement Guide: Chemical Identity, Synonyms, and Baseline Characterization


IDO-IN-7, chemically designated as Navoximod (GDC-0919; NLG-919), is a small-molecule indoleamine 2,3-dioxygenase (IDO) pathway inhibitor developed for immunomodulation and antineoplastic research [1]. The compound exists in two distinct chemical forms: the free base (CAS 1402837-78-8; molecular formula C18H21FN2O2; MW 316.38) and a des-fluoro analogue identified in some vendor catalogs as 'IDO-IN-7 (NLG-919 analogue)' (CAS 1402836-58-1; molecular formula C18H22N2O; MW 282.38) . The compound demonstrates potent IDO1 inhibition with a Ki of 7 nM and cellular EC50 of 75 nM in cell-free assays . Navoximod has advanced to Phase I clinical evaluation (NCT02048709) in advanced solid tumors [2].

IDO-IN-7 (Navoximod) Procurement: Why In-Class IDO1 Inhibitors Are Not Interchangeable


Generic substitution among IDO1 pathway inhibitors is scientifically unsound due to fundamental differences in chemical structure, binding mechanism, potency range, and molecular pharmacology. Clinical-stage IDO1 inhibitors such as Epacadostat (INCB024360), Linrodostat (BMS-986205), and Indoximod (NLG-8189) differ substantially in their enzyme inhibition kinetics (Ki/IC50 spanning 1.7 nM to >2000 nM depending on the inhibitor and assay system), mechanism of action (reversible competitive vs. irreversible vs. indirect pathway modulation), and biophysical effects on IDO1 protein conformation [1]. Navoximod (IDO-IN-7) induces distinct allosteric motions in IDO1 that differ from those induced by Epacadostat and Linrodostat, as demonstrated by second harmonic generation analysis and molecular dynamics simulations [2]. Furthermore, the commercial chemical entity designated 'IDO-IN-7' is inconsistently assigned across vendor catalogs—some referencing the authentic Navoximod structure (CAS 1402837-78-8; fluorine-containing) and others referencing a des-fluoro analogue (CAS 1402836-58-1)—making precise CAS-based procurement essential for experimental reproducibility . These material differences in molecular structure, biochemical potency, and pharmacological behavior render cross-compound substitution a significant source of experimental variability.

IDO-IN-7 (Navoximod) Quantitative Evidence: Head-to-Head Differentiation from Comparator IDO1 Inhibitors


Chemical Identity and Vendor Discrepancy: IDO-IN-7 (CAS 1402837-78-8) vs. 'IDO-IN-7 Analogue' (CAS 1402836-58-1)

The compound designated 'IDO-IN-7' exists as two chemically distinct entities in commercial catalogs, a critical procurement consideration. The authentic Navoximod (GDC-0919) free base is registered under CAS 1402837-78-8 and bears a fluorine atom at the 6-position of the isoindole ring system [1]. In contrast, certain vendors list 'IDO-IN-7 (NLG-919 analogue)' under CAS 1402836-58-1, which lacks the fluorine substituent, resulting in a molecular weight difference of 34 Da (316.38 vs. 282.38) and distinct physiochemical properties . The fluorine-containing authentic compound (CAS 1402837-78-8) is the clinical-stage IDO1 inhibitor evaluated in NCT02048709, whereas the des-fluoro analogue (CAS 1402836-58-1) is a structurally related but pharmacologically distinct compound with a reported IC50 of 38 nM for IDO1 .

IDO1 inhibitor procurement CAS verification chemical identity confirmation

Enzymatic Inhibition Potency: Navoximod (Ki=7 nM) vs. Epacadostat (IC50=10 nM) in Cell-Free IDO1 Assays

Navoximod (IDO-IN-7; GDC-0919) demonstrates potent competitive inhibition of IDO1 with a Ki of 7 nM in cell-free biochemical assays [1]. By comparison, Epacadostat (INCB024360), the most extensively clinically evaluated IDO1 inhibitor, exhibits an IC50 of 10 nM against IDO1 in analogous cell-free assay systems [2]. While both compounds operate in the low nanomolar range, the slightly lower Ki value of Navoximod relative to the IC50 of Epacadostat indicates comparable to marginally enhanced target engagement at the enzyme level under cell-free conditions. Notably, the distinction between Ki (dissociation constant of the enzyme-inhibitor complex) and IC50 (half-maximal inhibitory concentration) should be considered in cross-study interpretation, as these parameters are not directly equivalent without accounting for substrate concentration and assay-specific conditions.

IDO1 enzyme inhibition Ki determination cancer immunotherapy research

Functional Cellular Potency in Immune Assays: Navoximod (ED50=80 nM) Reverses IDO-Mediated T Cell Suppression

In functional cellular assays assessing IDO-mediated T cell suppression, Navoximod demonstrates potent reversal of IDO-induced immunosuppression. In an allogeneic mixed lymphocyte reaction (MLR) employing IDO-expressing human monocyte-derived dendritic cells, Navoximod effectively blocks IDO-induced T cell suppression and restores robust T cell responses with an ED50 of 80 nM [1]. In a parallel functional assay using IDO-expressing murine dendritic cells derived from tumor-draining lymph nodes, Navoximod eliminated IDO-induced antigen-specific T cell (OT-I) suppression with an ED50 of 120 nM [2]. This cellular functional potency is mechanistically distinct from indirect IDO pathway modulators such as Indoximod (NLG-8189), which does not directly inhibit IDO1 enzyme activity but rather acts as a tryptophan mimetic, rescuing mTORC1 activity inhibited by tryptophan depletion with an IC50 of approximately 70 nM [3].

T cell suppression reversal immunomodulation mixed lymphocyte reaction

Biophysical and Allosteric Differentiation: Navoximod Induces Distinct IDO1 Conformational Changes vs. Epacadostat and Linrodostat

Clinical-stage IDO1 inhibitors induce distinct allosteric motions in the IDO1 enzyme, as quantitatively characterized by second harmonic generation (SHG) analysis and molecular dynamics simulations [1]. At 10 µM concentration, Navoximod (compound 1) produces a decrease in SHG signal (-ΔSHG) of -18.2% with an SHG signal intensity ratio of 0.69 ± 0.09 relative to control in the presence of rhSrc, indicating stabilization of a distinct IDO1 conformational state [2]. In contrast, Epacadostat (compound 2; 10 µM) increases the SHG signal (+ΔSHG) by +31.2% (ratio 2.62 ± 0.36), while Linrodostat (compound 3; 0.3 µM) increases the SHG signal by +24.9% (ratio 2.24 ± 0.46) [2]. These quantitative differences in SHG response demonstrate that each clinical IDO1 inhibitor stabilizes a unique protein conformation, which has functional implications for the recruitment of the Src tyrosine kinase signaling partner. Furthermore, Navoximod, Epacadostat, and Linrodostat have all been shown to stabilize a non-enzymatic protein conformation of IDO1 independently of their catalytic inhibition mechanism, a phenomenon associated with potential adverse pro-tumorigenic effects in certain cellular contexts [3].

IDO1 allostery protein conformation second harmonic generation Src kinase recruitment

Clinical Development Status: Navoximod (IDO-IN-7) Phase I/II Combination Trials vs. Epacadostat Phase III Discontinuation

Navoximod (IDO-IN-7; GDC-0919) has advanced through Phase Ia monotherapy evaluation (NCT02048709), demonstrating tolerability at doses up to 800 mg BID on a 21/28-day schedule with observed stable disease responses [1]. In this Phase Ia study, Navoximod decreased plasma kynurenine levels consistent with its pharmacokinetic half-life, providing pharmacodynamic evidence of IDO1 pathway engagement in patients [2]. Navoximod is currently being evaluated in a Phase Ib study in combination with the PD-L1 inhibitor atezolizumab for advanced solid tumors, which demonstrated acceptable safety, tolerability, and pharmacokinetics with preliminary evidence of clinical activity [3]. In contrast, Epacadostat (INCB024360), despite advancing to Phase III evaluation in combination with pembrolizumab for unresectable or metastatic melanoma, failed to demonstrate superiority over pembrolizumab monotherapy (KEYNOTE-252/ECHO-301), leading to discontinuation of the Phase III development program [4]. Linrodostat (BMS-986205) has been evaluated in Phase I/II combination studies with nivolumab, while Indoximod has been tested in multiple Phase I/II trials as monotherapy and in combination [5].

clinical stage combination immunotherapy PD-L1 inhibitor atezolizumab

IDO-IN-7 (Navoximod) Application Scenarios: Validated Research Use Cases Based on Quantitative Evidence


Reference Standard for IDO1 Inhibitor High-Throughput Screening Assay Validation

IDO-IN-7 (NLG-919 analogue; CAS 1402836-58-1) has been established as a reference compound in peer-reviewed studies to validate high-throughput screening assays for IDO1 inhibition, leveraging its well-characterized binding mode and reproducible IC50 of 38 nM [1]. The direct coordinative interaction with the sixth coordination site of ferric heme has been experimentally validated, providing a structural benchmark for assay development [1]. This application is supported by the compound's commercial availability at high purity (>99%) from multiple vendors, enabling consistent inter-laboratory assay standardization .

PD-L1 Combination Immunotherapy Preclinical Modeling and Translational Research

Navoximod (authentic CAS 1402837-78-8) is the appropriate compound for preclinical studies modeling the clinically evaluated combination of IDO1 inhibition with PD-L1 blockade. The ongoing Phase Ib trial combining Navoximod with atezolizumab (anti-PD-L1) [2] provides a translational rationale for preclinical investigation of this specific combination strategy. The compound's oral bioavailability and established pharmacodynamic biomarker (plasma kynurenine reduction) [3] enable in vivo modeling of this clinically tested combination regimen.

IDO1 Conformational Dynamics and Non-Enzymatic Function Studies

Navoximod's distinct biophysical effect on IDO1 protein conformation—specifically its induction of a negative SHG signal change (-18.2%) in contrast to the positive SHG changes induced by Epacadostat (+31.2%) and Linrodostat (+24.9%) [4]—positions it as a uniquely valuable tool for studies investigating the non-enzymatic functions of IDO1. Research demonstrating that IDO1 catalytic inhibitors stabilize non-enzymatic protein conformations associated with potential adverse pro-tumorigenic effects [5] underscores the importance of selecting inhibitors with distinct allosteric fingerprints for mechanistic studies of IDO1 scaffolding and signaling functions.

Liposomal Nanoformulation Development for Tumor-Targeted IDO1 Inhibition

IDO-IN-7 has been successfully co-encapsulated with cabozantinib into dual-targeting liposomes for enhanced tumor accumulation and minimized adverse effects, as demonstrated in a 2023 study [6]. This established nanoformulation precedent provides a validated platform for researchers developing liposomal or nanoparticulate delivery systems for IDO1 inhibitors, with demonstrated efficacy in reversing the suppressive tumor microenvironment and promoting infiltration of T cells and B cells [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDO-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.